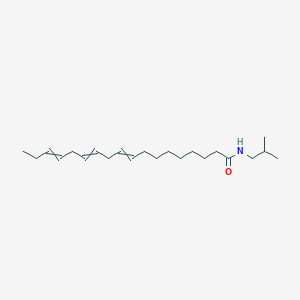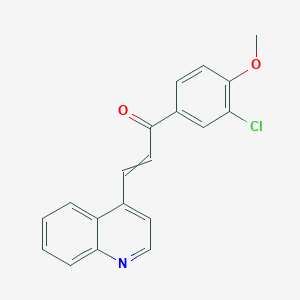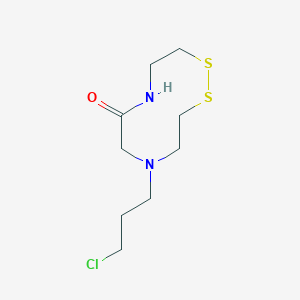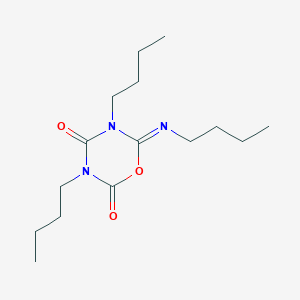![molecular formula C6H8BrClO B14190978 3-[(1-Bromo-3-chloropropan-2-yl)oxy]prop-1-yne CAS No. 852700-57-3](/img/structure/B14190978.png)
3-[(1-Bromo-3-chloropropan-2-yl)oxy]prop-1-yne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(1-Bromo-3-chloropropan-2-yl)oxy]prop-1-yne is a chemical compound characterized by the presence of both bromine and chlorine atoms attached to a propan-2-yl group, which is further connected to a prop-1-yne moiety through an oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-Bromo-3-chloropropan-2-yl)oxy]prop-1-yne typically involves the reaction of 3-chloroprop-1-yne with 1-bromo-3-chloropropane in the presence of a base such as potassium carbonate. The reaction is carried out in an appropriate solvent, often under reflux conditions, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography may be employed to achieve the desired product specifications.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(1-Bromo-3-chloropropan-2-yl)oxy]prop-1-yne can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine and chlorine atoms can be replaced by other nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Addition reactions: The triple bond in the prop-1-yne moiety can participate in addition reactions with various reagents.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Major Products Formed
Nucleophilic substitution: Products include azido, thiocyanato, and methoxy derivatives.
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include alkanes and alkenes.
Wissenschaftliche Forschungsanwendungen
3-[(1-Bromo-3-chloropropan-2-yl)oxy]prop-1-yne has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-[(1-Bromo-3-chloropropan-2-yl)oxy]prop-1-yne involves its interaction with specific molecular targets, leading to various biochemical effects. The bromine and chlorine atoms can participate in halogen bonding, while the prop-1-yne moiety can undergo addition reactions, influencing the compound’s reactivity and interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[(1-Bromo-2-chloropropan-2-yl)oxy]prop-1-yne
- 3-[(1-Bromo-3-chloropropan-2-yl)oxy]but-1-yne
- 3-[(1-Bromo-3-chloropropan-2-yl)oxy]prop-2-yne
Uniqueness
3-[(1-Bromo-3-chloropropan-2-yl)oxy]prop-1-yne is unique due to its specific arrangement of bromine and chlorine atoms, which imparts distinct reactivity and potential applications compared to its analogs. The presence of both halogens and the prop-1-yne moiety makes it a versatile compound for various chemical transformations and research applications.
Eigenschaften
CAS-Nummer |
852700-57-3 |
|---|---|
Molekularformel |
C6H8BrClO |
Molekulargewicht |
211.48 g/mol |
IUPAC-Name |
1-bromo-3-chloro-2-prop-2-ynoxypropane |
InChI |
InChI=1S/C6H8BrClO/c1-2-3-9-6(4-7)5-8/h1,6H,3-5H2 |
InChI-Schlüssel |
PWBNELSFTIAIOL-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCOC(CCl)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-{5-[4-(Trifluoromethyl)phenyl][2,4'-bipyrimidin]-4(3H)-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14190916.png)


![[1-(Diphenylphosphoryl)-2,2-dimethylbutyl]propanedinitrile](/img/structure/B14190937.png)
![acetic acid;[(2R)-1-[(3-hydroxyphenyl)methoxy]octan-2-yl] acetate](/img/structure/B14190945.png)


![(2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]undecanal](/img/structure/B14190972.png)

![2-Methyl-4,6-bis[2-(4-methylphenyl)ethenyl]-1,3,5-triazine](/img/structure/B14190984.png)

![3-[(E)-{[4-(Benzoyloxy)-3-ethoxyphenyl]methylidene}amino]benzoic acid](/img/structure/B14191001.png)
